N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide
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Description
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H28ClN3O5S and its molecular weight is 506.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The compound binds with high affinity to the D4 dopamine receptor, thereby modulating the receptor’s activity . The interaction between the compound and its target receptor can result in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in dmso . This suggests that the compound may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, the compound could potentially be used to modulate dopamine signaling in the CNS. This could have effects on a variety of neurological processes, as mentioned above .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the D4 dopamine receptor
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(26-22(30)18-7-5-17(2)6-8-18)34(32,33)20-11-9-19(25)10-12-20/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSUVBPGFKTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.